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Introduction
4Sc-203, also known as Domatinostat (formerly 4SC-202), is a potent and orally bioavailable

small molecule inhibitor of class I histone deacetylases (HDACs) 1, 2, and 3, and Lysine-

specific demethylase 1 (LSD1).[1] Its mechanism of action involves epigenetic modulation,

leading to the alteration of gene expression, which in turn affects cancer cell proliferation,

differentiation, and the tumor immune microenvironment.[2] Preclinical studies have

demonstrated its efficacy in various cancer models, both as a monotherapy and in combination

with other anti-cancer agents, including chemotherapy and immunotherapy.[3][4] These

application notes provide detailed protocols for the administration of Domatinostat in common

preclinical animal models.

Mechanism of Action
Domatinostat exerts its anti-tumor effects through a dual mechanism, inhibiting both class I

HDACs and LSD1. This leads to the hyperacetylation of histones and other proteins, altering

chromatin structure and gene transcription.[2] Two key signaling pathways have been identified

as being significantly modulated by Domatinostat in preclinical cancer models: the FOXM1-

Survivin Axis and the Hedgehog-GLI Signaling Pathway.

By inhibiting class I HDACs, Domatinostat leads to the downregulation of the oncogenic

transcription factor FOXM1.[3] This, in turn, reduces the expression of its downstream target,
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the anti-apoptotic protein Survivin (BIRC5), ultimately promoting cancer cell apoptosis.[5][6]

Furthermore, Domatinostat has been shown to inhibit the Hedgehog-GLI signaling pathway, a

critical driver in several cancers, by preventing the activation of the GLI transcription factors

downstream of Smoothened (SMO).[7] This inhibition occurs even in models resistant to SMO

inhibitors.[7]

Experimental Protocols
The following protocols are based on published preclinical studies and provide a guide for the

administration of Domatinostat in various animal models.

Protocol 1: Pancreatic Ductal Adenocarcinoma (PDAC)
Xenograft Model

Animal Model: Athymic Nude Mice (nu/nu).

Tumor Cell Line: PANC-1 or PANC-28 human pancreatic cancer cells.[8]

Cell Implantation: Subcutaneously inject 1 x 10^6 cells in a 1:1 mixture of media and Matrigel

into the flank of each mouse.

Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-150

mm³).

Domatinostat Formulation: Resuspend Domatinostat in a 2% Methocel solution for oral

administration.[3]

Dosing and Administration:

Monotherapy: Administer Domatinostat at a dose of 20 mg/kg, 5 days a week, via oral

gavage (per os).[3][8]

Combination Therapy (with Gemcitabine/Nab-Paclitaxel):

Domatinostat: 20 mg/kg, 5 days a week, per os.[3][8]

Gemcitabine: 25 mg/kg, weekly, via intraperitoneal (i.p.) injection.[3][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4668933/
https://www.dovepress.com/beyond-the-tc-ratio-old-and-new-anticancer-activity-scores-in-vivo-peer-reviewed-fulltext-article-CMAR
https://pmc.ncbi.nlm.nih.gov/articles/PMC6839078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6839078/
https://www.researchgate.net/publication/371481614_Derivation_of_CD8_T-cell_Infiltration_Potentiators_in_Non-Small_Cell_Lung_Cancer_Through_Tumor_Microenvironment_Analysis/fulltext/64b569fb8de7ed28baa48b54/Derivation-of-CD8-T-cell-Infiltration-Potentiators-in-Non-Small-Cell-Lung-Cancer-Through-Tumor-Microenvironment-Analysis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8892808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8892808/
https://www.researchgate.net/publication/371481614_Derivation_of_CD8_T-cell_Infiltration_Potentiators_in_Non-Small_Cell_Lung_Cancer_Through_Tumor_Microenvironment_Analysis/fulltext/64b569fb8de7ed28baa48b54/Derivation-of-CD8-T-cell-Infiltration-Potentiators-in-Non-Small-Cell-Lung-Cancer-Through-Tumor-Microenvironment-Analysis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8892808/
https://www.researchgate.net/publication/371481614_Derivation_of_CD8_T-cell_Infiltration_Potentiators_in_Non-Small_Cell_Lung_Cancer_Through_Tumor_Microenvironment_Analysis/fulltext/64b569fb8de7ed28baa48b54/Derivation-of-CD8-T-cell-Infiltration-Potentiators-in-Non-Small-Cell-Lung-Cancer-Through-Tumor-Microenvironment-Analysis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8892808/
https://www.researchgate.net/publication/371481614_Derivation_of_CD8_T-cell_Infiltration_Potentiators_in_Non-Small_Cell_Lung_Cancer_Through_Tumor_Microenvironment_Analysis/fulltext/64b569fb8de7ed28baa48b54/Derivation-of-CD8-T-cell-Infiltration-Potentiators-in-Non-Small-Cell-Lung-Cancer-Through-Tumor-Microenvironment-Analysis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nab-Paclitaxel: 20 mg/kg, weekly, via intraperitoneal (i.p.) injection.[3][8]

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body

weight and overall health.

Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional

guidelines, or at the end of the study period.

Protocol 2: Syngeneic Colorectal Cancer Model
Animal Model: BALB/c mice.[4]

Tumor Cell Line: CT26 murine colorectal carcinoma cells.[4]

Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 cells into the right flank of each

mouse.[4]

Treatment Initiation: Start treatment when tumors are established.

Domatinostat Formulation: Prepare for oral administration (vehicle details may vary, refer to

specific publications).

Dosing and Administration:

Monotherapy and Combination Therapy (with anti-PD-1/PD-L1): The specific dose for this

model in the cited study was not detailed in the abstract, but a common dose in other

models is 20 mg/kg orally.[3]

Monitoring: Tumor growth, animal survival, and immune cell infiltration into the tumor.[4]

Endpoint: Tumor size limits or study duration.

Protocol 3: Non-Small Cell Lung Cancer (NSCLC) and
Colon Carcinoma Xenograft Models

Animal Model: Immunodeficient mice.

Tumor Cell Lines: A549 (NSCLC) and RKO27 (colon carcinoma).[1]
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Cell Implantation: Subcutaneous injection of tumor cells.

Treatment Initiation: Once tumors are established.

Domatinostat Formulation: A solution for oral gavage can be prepared as follows: dissolve

Domatinostat in DMSO, then dilute with PEG300, Tween80, and ddH2O.[1]

Dosing and Administration: Administer Domatinostat at a dose of 120 mg/kg via oral gavage

(p.o.).[1]

Monitoring: Tumor volume and animal well-being.

Endpoint: Pre-defined tumor volume or study duration.

Quantitative Data Summary
The following tables summarize the quantitative outcomes from preclinical studies involving

Domatinostat administration.
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Animal

Model
Cancer Type Treatment

Dose and

Schedule

Tumor

Growth

Inhibition

(TGI)

Reference

PANC-1

Xenograft
Pancreatic

Domatinostat

+ Gem/Nab-

Paclitaxel

20 mg/kg

(p.o.,

5x/week) +

Chemo

Statistically

significant

decrease in

tumor volume

vs. control

and single

agents.

[3]

PANC-28

Xenograft
Pancreatic

Domatinostat

+ Gem/Nab-

Paclitaxel

20 mg/kg

(p.o.,

5x/week) +

Chemo

Statistically

significant

decrease in

tumor volume

vs. control

and single

agents.

[3]

A549

Xenograft
NSCLC Domatinostat

120 mg/kg

(p.o.)

Pronounced

and robust

anti-tumor

activity.

[1]

RKO27

Xenograft
Colon Domatinostat

120 mg/kg

(p.o.)

Pronounced

and robust

anti-tumor

activity.

[1]

CT26

Syngeneic
Colorectal Domatinostat Not specified

Decreased

tumor volume

by 53% in

immunocomp

etent mice.

[7]

C38

Syngeneic

Colon Domatinostat Not specified Prolonged

median

event-free

[7]
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survival from

37 to 57.5

days.

Animal Model Cancer Type Treatment

Key

Immunomodulat

ory Effects

Reference

CT26 Syngeneic Colorectal Domatinostat

~8-fold increase

in intratumoral

cytotoxic T

lymphocytes

(CTLs); ~3-fold

increase in CD4+

T cells.

[7]

C38 Syngeneic Colon
Domatinostat +

anti-PD-1

56% of animals

tumor-free at the

end of the study.

[7]

Visualizations
Signaling Pathway Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6839078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6839078/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Domatinostat (4Sc-203)
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Caption: Domatinostat inhibits the FOXM1-Survivin pro-survival pathway.
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Caption: Domatinostat inhibits the oncogenic Hedgehog-GLI signaling pathway.

Experimental Workflow Diagram
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Caption: General workflow for in vivo efficacy studies with Domatinostat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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